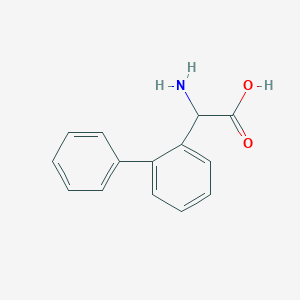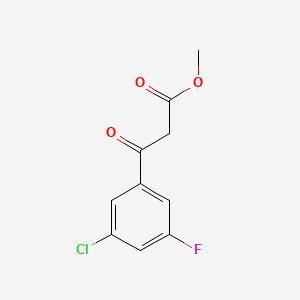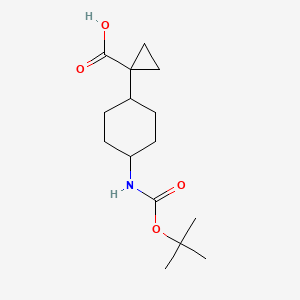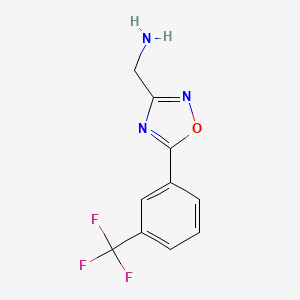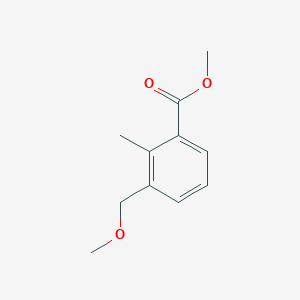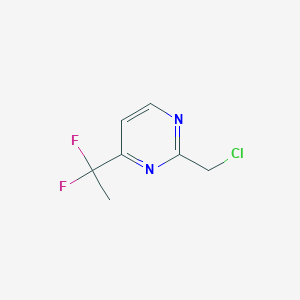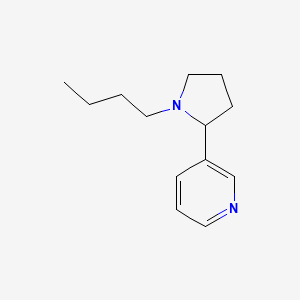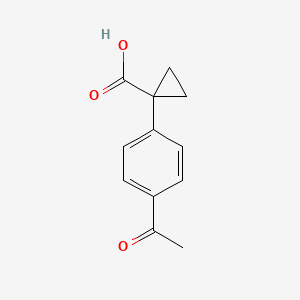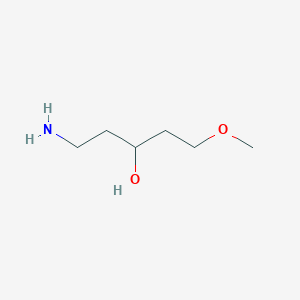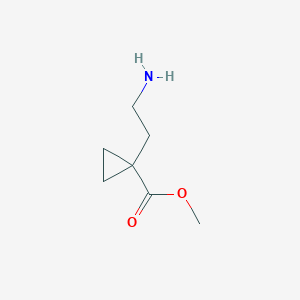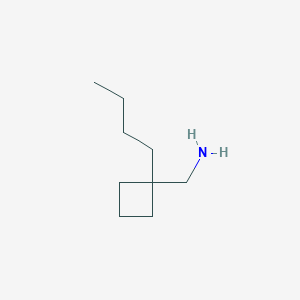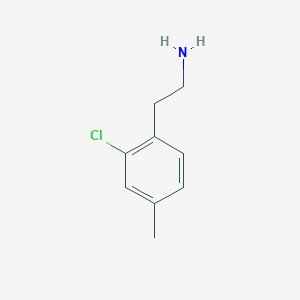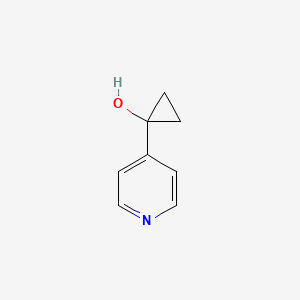
1-(Pyridin-4-yl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-4-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H9NO It features a cyclopropane ring bonded to a pyridine ring and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-yl)cyclopropan-1-ol typically involves the cyclopropanation of pyridine derivatives. One common method is the reaction of pyridine with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often require careful control of temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Pyridin-4-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridin-4-ylcyclopropanone.
Reduction: Formation of pyridin-4-ylcyclopropane.
Substitution: Formation of various substituted pyridin-4-ylcyclopropanols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-4-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-4-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Pyridin-3-yl)cyclopropan-1-ol
- 1-(Pyridin-2-yl)cyclopropan-1-ol
- 1-(Pyridin-4-yl)cyclopropane
Uniqueness
1-(Pyridin-4-yl)cyclopropan-1-ol is unique due to the position of the pyridine ring and the presence of the hydroxyl group on the cyclopropane ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C8H9NO |
|---|---|
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
1-pyridin-4-ylcyclopropan-1-ol |
InChI |
InChI=1S/C8H9NO/c10-8(3-4-8)7-1-5-9-6-2-7/h1-2,5-6,10H,3-4H2 |
InChI-Schlüssel |
UWUGMNSKLAKDDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=NC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


